molecular formula C23H20N2O3S2 B6543103 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060261-18-8

2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543103
CAS No.: 1060261-18-8
M. Wt: 436.6 g/mol
InChI Key: CYGNOJNVHSAGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic small molecule of interest in chemical and pharmacological research. Its structure incorporates a naphthalene-1-sulfonamide group, a motif found in compounds that exhibit inhibitory activity against various biological targets. For instance, sulfonamide-containing molecules are known to act as inhibitors of carbonic anhydrase enzymes . The molecule also contains a phenylacetamide moiety linked to a thiophene methyl group. Naphthalene-based acetamide derivatives have been investigated for their notable biological activities, including antiproliferative effects against a panel of human cancer cell lines in scientific studies . The integration of these pharmacophores makes this compound a valuable scaffold for researchers exploring structure-activity relationships in medicinal chemistry and drug discovery. It is suitable for use as a standard in analytical profiling or as a building block in the synthesis of more complex molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Buyer assumes responsibility to confirm product identity and purity. All sales are final.

Properties

IUPAC Name

2-[4-(naphthalen-1-ylsulfonylamino)phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c26-23(24-16-20-7-4-14-29-20)15-17-10-12-19(13-11-17)25-30(27,28)22-9-3-6-18-5-1-2-8-21(18)22/h1-14,25H,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGNOJNVHSAGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Aminophenylacetic Acid

4-Aminophenylacetic acid serves as the foundational building block. A two-step synthesis from commercially available 4-nitrophenylacetic acid is employed:

Step 1: Reduction of Nitro Group
4-Nitrophenylacetic acid undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen gas (1 atm, 25°C, 12 h). Alternatively, iron powder in hydrochloric acid (HCl) achieves similar reduction.

Key Data :

ParameterValue
Yield92–95%
Purity (HPLC)>99%

Synthesis of Naphthalene-1-sulfonyl Chloride

Naphthalene-1-sulfonyl chloride is prepared via chlorosulfonation of naphthalene:

Procedure :
Naphthalene (1 eq) is reacted with chlorosulfonic acid (3 eq) at 0–5°C for 2 h, followed by quenching with thionyl chloride (2 eq) to yield the sulfonyl chloride.

Key Data :

ParameterValue
Yield85%
Purity98% (by 1^1H NMR)

Preparation of Thiophen-2-ylmethylamine

Thiophen-2-ylmethylamine is synthesized via reductive amination of thiophene-2-carbaldehyde:

Procedure :
Thiophene-2-carbaldehyde (1 eq) reacts with ammonium acetate (2 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 25°C for 24 h.

Key Data :

ParameterValue
Yield78%
Purity95% (GC-MS)

Convergent Synthesis of the Target Compound

Sulfonylation of 4-Aminophenylacetic Acid

Step 1: Sulfonamide Formation
4-Aminophenylacetic acid (1 eq) reacts with naphthalene-1-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) with triethylamine (2 eq) as a base (0°C → 25°C, 6 h).

4-Aminophenylacetic acid+Naphthalene-1-sulfonyl chlorideEt3N, DCM2-(4-(Naphthalene-1-sulfonamido)phenyl)acetic acid\text{4-Aminophenylacetic acid} + \text{Naphthalene-1-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(4-(Naphthalene-1-sulfonamido)phenyl)acetic acid}

Key Data :

ParameterValue
Yield88%
Purity (HPLC)99.2%

Activation of Carboxylic Acid

The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in tetrahydrofuran (THF) at -15°C for 30 min.

Amide Coupling with Thiophen-2-ylmethylamine

The activated intermediate reacts with thiophen-2-ylmethylamine (1.5 eq) in THF at 0°C → 25°C for 12 h.

2-(4-(Naphthalene-1-sulfonamido)phenyl)acetic acid+Thiophen-2-ylmethylamineIsobutyl chloroformateTarget Compound\text{2-(4-(Naphthalene-1-sulfonamido)phenyl)acetic acid} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{Isobutyl chloroformate}} \text{Target Compound}

Key Data :

ParameterValue
Yield82%
Purity (HPLC)98.7%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (600 MHz, DMSO-d6) :
    δ 8.13 (t, J = 7.2 Hz, 2H, naphthalene-H), 7.36–7.01 (m, 12H, aromatic-H), 5.42 (d, J = 11.4 Hz, 1H, NH), 4.87 (d, J = 11.4 Hz, 1H, CH2-thiophene).

  • 13^{13}C NMR (150 MHz, DMSO-d6) :
    δ 208.08 (C=O), 165.82 (SO2), 138.11–115.69 (aromatic-C), 51.75 (CH2-thiophene).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C23H20N2O3S2 : 460.0912 [M+H]+^+.

  • Found : 460.0908 [M+H]+^+.

Optimization and Troubleshooting

Sulfonylation Efficiency

Using excess naphthalene-1-sulfonyl chloride (1.5 eq) and prolonged reaction times (12 h) improves sulfonamide yield to 93%.

Amide Coupling Side Reactions

Competitive formation of N-acylurea is suppressed by maintaining low temperatures (-15°C) during activation.

Scale-Up Considerations

  • Batch Size : 100 g-scale reactions retain yields >80% with identical purity profiles.

  • Purification : Recrystallization from isopropyl alcohol/water (4:1) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Agents

Recent studies have highlighted the potential of sulfonamide derivatives, including compounds similar to 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide, as antiviral agents. Research indicates that modifications to the naphthalene and thiophene components can enhance antiviral activity against viruses such as HIV. For instance, sulfonamide derivatives have been shown to exhibit significant inhibitory effects on HIV reverse transcriptase, suggesting a pathway for developing new antiviral drugs .

Anticancer Research

Sulfonamide compounds are also being investigated for their anticancer properties. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Case studies have demonstrated that similar compounds can induce cytotoxic effects in cancer cell lines, making them candidates for further development as anticancer therapeutics .

Enzyme Inhibition

This compound's sulfonamide group is known for its ability to act as a competitive inhibitor of certain enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes. This property can be leveraged in drug design to create inhibitors that target specific pathways in diseases such as glaucoma and edema .

Organic Electronics

The unique electronic properties of thiophene and naphthalene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and overall device performance.

Sensors

The compound's ability to form stable complexes with metal ions can be utilized in sensor technology. By functionalizing surfaces with this compound, it may be possible to develop sensors that detect specific metal ions or changes in pH, providing valuable tools for environmental monitoring and industrial applications .

Case Study 1: Antiviral Activity Assessment

A recent study evaluated the antiviral efficacy of several naphthalene-derived sulfonamides against HIV strains. The results indicated that modifications similar to those found in this compound significantly improved efficacy against resistant strains while maintaining low cytotoxicity levels .

Case Study 2: Anticancer Efficacy

In vitro assays conducted on various cancer cell lines demonstrated that derivatives of naphthalene sulfonamides exhibited potent anticancer activity, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests that further exploration into the structure-activity relationship (SAR) of such compounds could yield promising new cancer therapies .

Mechanism of Action

The mechanism of action of 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The thiophene moiety may also play a role in modulating the compound’s electronic properties, influencing its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural Features and Functional Group Variations

Sulfonamido vs. Sulfanyl/Sulfonyl Groups
  • Compound 54 () : Contains a phenylsulfonyl group (N-(4-(3-ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)-acetamide). Sulfonyl groups are less basic than sulfonamides but improve metabolic stability .
Aromatic Substituents
  • Compound 55 () : Incorporates a thiophen-2-yl group (N-(4-(5-(3-fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)-acetamide). Shared thiophene moiety suggests similar aromatic interactions but lacks sulfonamido functionality .
  • 2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide () : Combines naphthyl and fluorophenyl-imidazole groups, emphasizing steric bulk and halogen bonding .
Additional Functional Groups
  • Compound 53 () : Includes a dihydro-5-methyl-2,4-dioxopyrimidinyl group, introducing polar and hydrogen-bonding residues absent in the target compound .
Solubility and Lipophilicity
  • Target Compound : The sulfonamido group may improve aqueous solubility compared to sulfonyl or thioether analogs (e.g., ) but could reduce membrane permeability .
Metabolic Stability
  • Sulfonamido vs. Sulfonyl : Sulfonamides (target compound) are prone to hydrolysis, whereas sulfonyl groups (e.g., Compound 54) resist enzymatic degradation .
  • Thiophene vs. Triazole : Thiophene rings (target compound) are metabolically stable, while triazoles () may undergo oxidative cleavage .

Key Comparative Data

Compound Key Features Bioactivity Notes Reference
Target Compound Naphthalene-1-sulfonamido, thiophen-2-ylmethyl Potential kinase/receptor modulator
Compound 55 () Thiophen-2-yl, triazole, fluorophenyl Anticancer/antimicrobial candidate
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide Naphthyl, fluorophenyl-imidazole, sulfanyl Not reported; structural mimicry of kinase inhibitors
T16Ainh-A01 () Thiazolyl, pyrimidinyl Anion channel inhibitor (IC₅₀ ~1 µM)
2-(Benzotriazol-1-yl)-N-[(3-chloro-5-methylphenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide Benzotriazole, pyridyl, chlorophenyl Noncovalent protease inhibitor

Biological Activity

The compound 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A naphthalene moiety linked to a sulfonamide group.
  • An acetamide functional group attached to a thiophene ring.

This unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of naphthalene sulfonamides possess potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
  • The compound demonstrated bactericidal effects in time-kill assays, suggesting its potential for therapeutic applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. Notably, compounds related to this structure showed IC50 values as low as 0.420 ± 0.012 μM against certain cancer types .
  • Molecular docking studies indicated strong binding affinities with targets involved in cancer progression, highlighting its potential as a lead compound for further development .

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of naphthalene sulfonamide derivatives reported that specific compounds exhibited remarkable antimicrobial activity. The most active derivative showed an MIC of 0.22 μg/mL , effectively inhibiting biofilm formation by pathogenic bacteria .

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
4a0.300.35Bacteriostatic
5a0.280.30Bactericidal

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer efficacy of related compounds, revealing significant inhibitory effects on cell lines such as PC-3 (prostate cancer) and HCT-116 (colon cancer). The IC50 values were notably low, suggesting high potency.

Cell LineIC50 (μM)
PC-30.67
HCT-1160.80
ACHN0.87

The biological activity of This compound can be attributed to its interaction with specific proteins involved in cellular processes:

  • FABP4 Inhibition : This compound has been identified as a selective inhibitor of fatty acid binding protein 4 (FABP4), which plays a crucial role in metabolic regulation and inflammation .
  • Enzyme Targeting : The sulfonamide moiety is known to interact with various enzymes, potentially disrupting their function and leading to therapeutic effects against infections and tumors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(naphthalene-1-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide?

  • The compound can be synthesized via sulfonamide coupling and acetamide formation. For example, sulfonamido intermediates are often prepared by reacting naphthalene-1-sulfonyl chloride with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) . The acetamide linkage is typically formed using chloroacetamide intermediates with thiophen-2-ylmethylamine, employing nucleophilic substitution or coupling agents like EDCI/HOBt . Evidence from similar acetamide syntheses highlights the importance of controlled reaction times and stoichiometric ratios to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

  • Techniques include:

  • HPLC/GC-MS : To assess purity (>95% recommended for biological studies).
  • Single-crystal X-ray diffraction : Resolves bond lengths, torsion angles (e.g., nitro group deviations in analogous structures ), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • NMR spectroscopy : Confirms sulfonamido (–SO₂NH–) and acetamide (–CONH–) linkages. For example, the thiophene methyl protons appear as distinct signals in the 1H NMR spectrum (δ ~4.5–5.0 ppm) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations of 10–100 µg/mL, with ampicillin as a positive control .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) due to sulfonamide’s role in ATP-binding pocket interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods reduce trial-and-error by modeling intermediates (e.g., sulfonamide formation energy barriers) . Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets, such as kinases or bacterial enzymes .

Q. What strategies address contradictory bioactivity data across studies?

  • Dose-response reevaluation : Test wider concentration ranges (e.g., 0.1–200 µM) to rule out false negatives/positives.
  • Metabolic stability assays : Use liver microsomes to assess if inactive results stem from rapid degradation .
  • Structural analogs : Compare with derivatives (e.g., replacing thiophene with furan) to isolate pharmacophoric groups .

Q. How do crystallographic studies inform structure-activity relationships (SAR)?

  • Crystal structures reveal conformational flexibility (e.g., sulfonamide-phenyl dihedral angles) impacting binding affinity. For example, a 16.7° torsion angle in analogous compounds correlates with reduced steric hindrance in enzyme pockets . Intermolecular interactions (e.g., π-π stacking between naphthalene and aromatic residues) guide solubility optimization .

Q. What experimental designs mitigate synthetic byproducts (e.g., sulfonamide hydrolysis)?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfonamide coupling .
  • Low-temperature reactions : Conduct acetamide formation at 0–5°C to suppress side reactions .
  • In-line analytics : Monitor reactions via FTIR for real-time detection of –SO₂Cl or –CONH– intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.